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Introduction

Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a pivotal regulator of
inflammatory responses, particularly in the context of autoimmune diseases. Comprising a
unique p19 subunit and a p40 subunit shared with I1L-12, IL-23 exerts its effects by binding to a
heterodimeric receptor complex and activating downstream signaling cascades. This guide
provides an in-depth technical overview of the IL-23 signaling pathway, with a special focus on
its intricate relationship with the neuroendocrine system. Recent evidence has illuminated a
bidirectional communication between the nervous and immune systems, where neuropeptides
can modulate IL-23 production, and IL-23, in turn, influences inflammatory processes with
systemic neuroendocrine implications. Understanding this crosstalk is paramount for the
development of novel therapeutics targeting a range of chronic inflammatory and autoimmune
conditions.

IL-23 Receptor Binding and Activation

The initiation of IL-23 signaling is contingent upon its binding to a cell surface receptor complex
composed of two subunits: the IL-12 receptor beta 1 (IL-12R[31) and the IL-23 receptor (IL-
23R). The p19 subunit of IL-23 primarily interacts with the IL-23R, while the p40 subunit
engages with the IL-12R[31. This binding event induces a conformational change in the
receptor complex, leading to the activation of intracellular signaling cascades.
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Quantitative Analysis of IL-23 Receptor Binding

The affinity of IL-23 for its receptor components has been a subject of detailed investigation,
with varying affinities reported depending on the experimental system. Recent studies utilizing
live-cell assays have provided crucial insights into these interactions.

Interacting Reported Affinity
Method ] Reference
Molecules (KD or Ki)

TAMRA-tagged IL-23
and IL-23R (in the NanoBRET 222.2+71.1 nM [1]
absence of IL-12R[(1)

TAMRA-tagged IL-23
and IL-12R[1 (in the NanoBRET 30.1£5.5nM [1]
absence of IL-23R)

Unlabeled IL-23 and
the IL-23R/IL-12R(1 NanoBRET

_ . 27 pM (Ki) [1]
heterodimeric Competition Assay
complex
IL-23 and IL-23R
Isothermal Titration
(extracellular ) 44 nM [2]
) Calorimetry (ITC)
domains)
IL-23 and IL-12Rp1 o
Isothermal Titration
(extracellular 2 uM [2]

) Calorimetry (ITC)
domains)

Core Signaling Pathways

Upon ligand binding and receptor dimerization, IL-23 triggers the activation of intracellular
signaling pathways, primarily the Janus kinase-signal transducer and activator of transcription
(JAK-STAT) pathway. The non-canonical NF-kB pathway has also been implicated in the
regulation of IL-23 production.

The JAK-STAT Pathway
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The intracellular domains of the IL-23R and IL-12R[31 are associated with Janus kinases,
specifically JAK2 and TYK2. The conformational change induced by IL-23 binding brings these
kinases into close proximity, leading to their trans-phosphorylation and activation. Activated
JAKSs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R,
creating docking sites for STAT proteins, predominantly STAT3 and to a lesser extent, STAT4.

Recruited STAT3 proteins are subsequently phosphorylated by the activated JAKSs.
Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific
DNA response elements in the promoter regions of target genes, thereby modulating their
transcription. Key target genes of the IL-23-induced STAT3 signaling include those encoding for
pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, as well as the IL-23R itself,
creating a positive feedback loop.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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